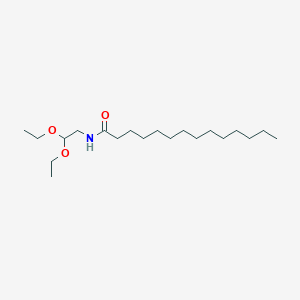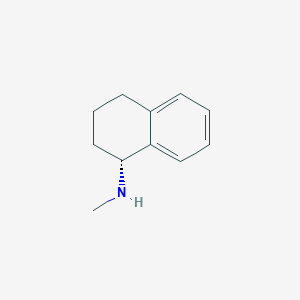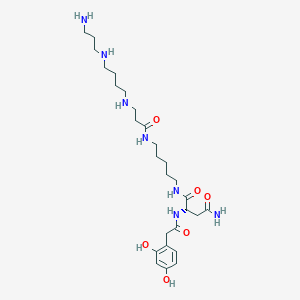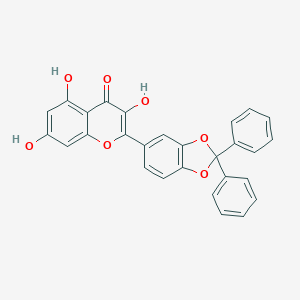
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one, also known as apigenin, is a flavonoid compound found in many plants, including parsley, chamomile, and celery. Apigenin has been studied extensively for its potential health benefits, including its anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Apigenin has been studied extensively for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Apigenin has also been studied for its potential use in the treatment of various diseases, including diabetes, cardiovascular disease, and neurological disorders.
Mechanism Of Action
The mechanism of action of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one is not fully understood, but it is believed to work through several pathways. Apigenin has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress. It also activates various signaling pathways that are involved in cell growth and differentiation.
Biochemical And Physiological Effects
Apigenin has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. Apigenin has also been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. Additionally, 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one has been shown to have neuroprotective effects, protecting against the development of neurological disorders.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one in lab experiments include its availability, low toxicity, and well-established research applications. However, there are also limitations to using 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one in lab experiments. Apigenin has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the purity of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one can vary depending on the source, which can affect the results of experiments.
Future Directions
There are many future directions for research on 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one. One area of interest is its potential use in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Additionally, researchers are interested in exploring the mechanisms of action of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one and identifying new pathways that it may be involved in. Finally, there is ongoing research into the synthesis of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one and its derivatives, which may lead to the development of new drugs and therapies.
Synthesis Methods
Apigenin can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The most common method of synthesis is through the extraction of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one from plants. This involves the extraction of the plant material with a solvent, followed by purification and isolation of the 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one compound. Chemical synthesis of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one involves the use of various reagents and catalysts to produce the compound from simpler starting materials.
properties
CAS RN |
357194-03-7 |
|---|---|
Product Name |
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one |
Molecular Formula |
C28H18O7 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one |
InChI |
InChI=1S/C28H18O7/c29-19-14-20(30)24-23(15-19)33-27(26(32)25(24)31)16-11-12-21-22(13-16)35-28(34-21,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,29-30,32H |
InChI Key |
RXBOXTWQCURVQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



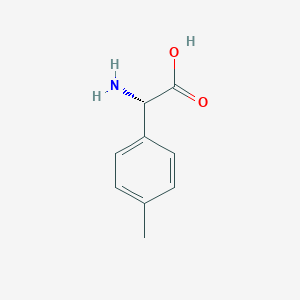
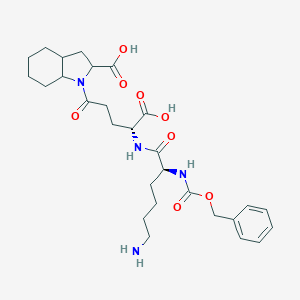
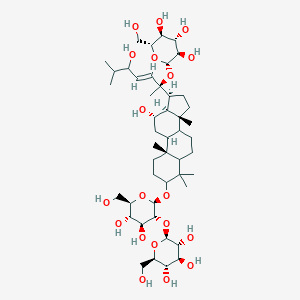


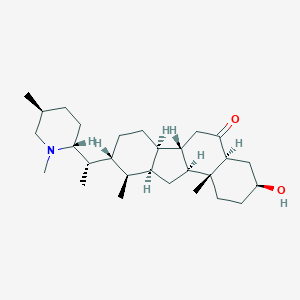
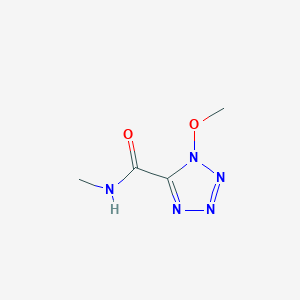

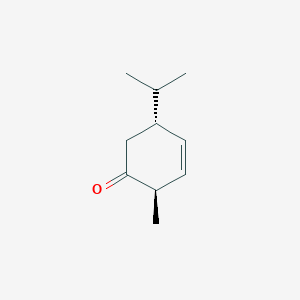
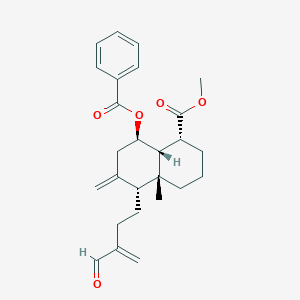
![4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B56544.png)
